N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a butanamide linker connected to a 4-oxoquinazolin-3(4H)-yl moiety. The quinazolinone moiety is notable for its presence in pharmacologically active compounds, particularly in anticancer and antimicrobial agents, due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C16H17N5O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C16H17N5O3S/c1-24-9-14-19-20-16(25-14)18-13(22)7-4-8-21-10-17-12-6-3-2-5-11(12)15(21)23/h2-3,5-6,10H,4,7-9H2,1H3,(H,18,20,22) |
InChI Key |
IJEGMCCEIULKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the formation of the quinazolinone moiety. The final step involves coupling these two fragments under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole and quinazoline structures possess activity against various bacterial strains. For instance, compounds with similar moieties have demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar compounds have been explored for their ability to inhibit cancer cell proliferation. For example, research on 1,3,4-thiadiazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the quinazoline moiety may enhance these effects due to its known interactions with specific cancer-related targets.
Enzyme Inhibition
Molecular docking studies have indicated that compounds with structural similarities to this compound may act as inhibitors for key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This suggests potential applications in treating inflammatory diseases.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound can be attributed to its ability to modulate inflammatory mediators. Research on similar thiadiazole derivatives has highlighted their capacity to reduce inflammation markers in vitro and in vivo . This opens avenues for developing new anti-inflammatory drugs based on the compound's structure.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key intermediates are prepared using standard organic reactions such as condensation and cyclization. The optimization of synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact .
Physical Properties
The compound's unique molecular structure contributes to its chemical reactivity and solubility characteristics. Understanding these properties is essential for predicting its behavior in biological systems and its potential therapeutic efficacy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines a thiadiazole moiety with a quinazoline derivative, which is known for various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.37 g/mol. The structure includes a thiadiazole ring and a quinazoline framework, which are both associated with diverse biological activities.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazoline scaffold can inhibit tumor growth and induce apoptosis in cancer cells. For instance, quinazolinone-based hybrids have demonstrated significant anticancer activity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The presence of the thiadiazole ring in the compound contributes to its antimicrobial properties. Thiadiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that the compound may exhibit similar antimicrobial effects due to its structural characteristics .
Anti-inflammatory Effects
Compounds containing quinazoline and thiadiazole moieties have been reported to possess anti-inflammatory properties. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
The biological activities of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies indicate that quinazoline derivatives can inhibit specific enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, potentially disrupting signaling pathways associated with disease progression.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various quinazoline derivatives on breast cancer cell lines. The results indicated that certain modifications to the quinazoline structure significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further development .
Comparison with Similar Compounds
Core Heterocycles and Functional Groups
- Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. Key analogs include: N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): Features an isoxazole substituent and benzamide group, with a melting point (mp) of 160°C . N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a): Contains an acetylated pyridine ring, mp 290°C . N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide: Unique methoxymethyl and quinazolinone groups likely enhance solubility and target affinity compared to acetyl or phenyl substituents .
Melting Points and Physicochemical Properties
The target compound’s methoxymethyl group may lower melting points compared to acetyl or bulky aryl substituents (e.g., 8a, mp 290°C) due to reduced crystallinity.
Spectroscopic Characterization
- IR Spectroscopy: Thiadiazole derivatives exhibit C=O stretches at 1605–1719 cm⁻¹ (e.g., 8a: 1679 cm⁻¹) . The target compound’s quinazolinone C=O is expected near 1650–1700 cm⁻¹. Methoxymethyl C-O-C stretches typically appear at 1100–1250 cm⁻¹ .
- NMR Spectroscopy: Quinazolinone protons resonate at δ 7.5–8.5 ppm (aromatic H), while methoxymethyl groups show signals at δ 3.2–3.5 ppm (OCH3) and δ 4.0–4.5 ppm (CH2O) .
- Mass Spectrometry :
- Molecular ion peaks for similar thiadiazoles range from m/z 348–776 . The target compound’s molecular weight (~450–500 g/mol) aligns with this range.
Q & A
Q. What synthetic routes are recommended for the preparation of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Condensation of a 1,3,4-thiadiazol-2-amine precursor with a methoxymethyl-substituted aldehyde to form the thiadiazol-2(3H)-ylidene moiety. Triethylamine is often used as a catalyst for this step . (ii) Coupling the thiadiazole intermediate with a pre-synthesized 4-oxoquinazolin-3(4H)-ylbutanamide derivative. This step may employ chloroacetyl chloride or similar coupling agents under reflux conditions in acetone or dioxane . (iii) Purification via recrystallization (e.g., ethanol-DMF mixtures) and characterization using FT-IR and NMR .
Q. How can the Z-configuration of the thiadiazol-2(3H)-ylidene moiety be confirmed experimentally?
- Methodological Answer : The stereochemistry is verified using: (i) ¹H NMR : Chemical shifts for protons adjacent to the imine bond (e.g., methoxymethyl protons) exhibit distinct splitting patterns in Z-configurations . (ii) DFT Calculations : Optimized geometry and NMR chemical shift predictions (e.g., B3LYP/6-311++G(d,p)) correlate with experimental data to confirm stereochemistry .
Q. What spectroscopic techniques are critical for characterizing the quinazolinone core?
- Methodological Answer : (i) UV-Vis Spectroscopy : Identifies π→π* transitions in the quinazolinone ring (λmax ~270–300 nm) . (ii) ¹³C NMR : Distinct carbonyl signals (C=O) near 165–175 ppm confirm the 4-oxoquinazolinone structure .
Advanced Research Questions
Q. How can the cycloaddition step in thiadiazole synthesis be optimized to improve yield?
- Methodological Answer : (i) Catalyst Screening : Triethylamine or DBU enhances imine formation, while Pd-catalyzed reductive cyclization (using formic acid as a CO surrogate) improves regioselectivity . (ii) Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) increase reaction rates compared to dioxane . (iii) Temperature Control : Reflux conditions (80–100°C) favor cyclization over side reactions .
Q. What strategies resolve low yields in coupling the thiadiazole and quinazolinone moieties?
- Methodological Answer : (i) Activating Agents : Use HATU or EDC/HOBt to stabilize reactive intermediates during amide bond formation . (ii) Protecting Groups : Temporarily protect the quinazolinone’s NH group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions . (iii) Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
Q. How can computational methods predict the compound’s interaction with kinase targets?
- Methodological Answer : (i) Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the quinazolinone C=O and kinase residues . (ii) MD Simulations : GROMACS or AMBER assesses stability of the ligand-protein complex over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
Q. What analytical approaches address contradictory bioactivity data in different assays?
- Methodological Answer : (i) Dose-Response Curves : Re-evaluate IC50 values using standardized protocols (e.g., MTT assay for cytotoxicity vs. kinase inhibition assays) . (ii) Metabolite Screening : LC-MS identifies degradation products or metabolites that may interfere with activity . (iii) Crystallography : X-ray structures of the compound bound to its target resolve discrepancies in binding mode hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
